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molecular formula C6H4Cl3NO B1592256 6-Chloronicotinoyl chloride hydrochloride CAS No. 66608-11-5

6-Chloronicotinoyl chloride hydrochloride

Cat. No. B1592256
M. Wt: 212.5 g/mol
InChI Key: NGDJIWMBLGYWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536194B2

Procedure details

A solution of 6-chloronicotinic acid (10.00 g, 63.5 mmol) in SOCl2 (37 mL) was heated to reflux for 2 h. The SOCl2 was evaporated to dryness, to afford 12.56 g of the desired product (yield: 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.O=S(Cl)[Cl:13]>>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
37 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The SOCl2 was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=NC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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